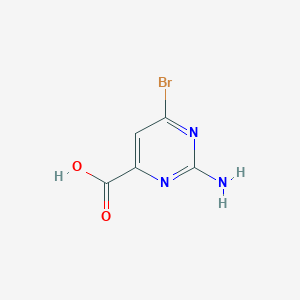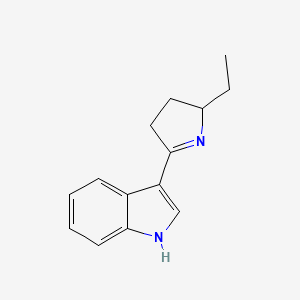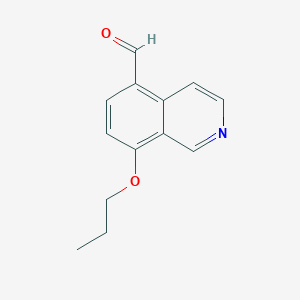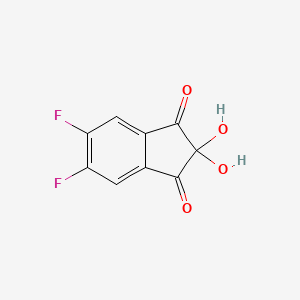
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that features a pyrrolidine ring fused to an indole structure with an ethyl group attached to the nitrogen atom of the indole
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its fusion to the indole structure. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins or receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. Docking analyses have suggested that it may bind to specific pockets within proteins, influencing their activity and leading to various biological effects . The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Indole derivatives: Compounds with an indole structure often have comparable chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole rings, which can lead to distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-ethyl-3-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-2-16-10-13(11-7-8-15-9-11)12-5-3-4-6-14(12)16/h3-6,10-11,15H,2,7-9H2,1H3 |
Clé InChI |
UHRPCZUYAHFINB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)






![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)

![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


